molecular formula C6H6BrN3 B2785277 3-Bromopyridine-4-carboximidamide CAS No. 1379314-44-9

3-Bromopyridine-4-carboximidamide

Cat. No.: B2785277
CAS No.: 1379314-44-9
M. Wt: 200.039
InChI Key: HKLVFXJWTRYUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyridine-4-carboximidamide is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of pyridine, featuring a bromine atom at the 3-position and a carboximidamide group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating pyridine-4-carboximidamide with bromine in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 3-bromopyridine, with an amine group followed by subsequent reactions to introduce the carboximidamide group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.

  • Substitution Products: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

3-Bromopyridine-4-carboximidamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Bromopyridine-4-carboximidamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-4-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of carboximidamide.

  • 4-Amino-3-bromopyridine: Similar structure but with an amino group instead of carboximidamide.

  • 5-Bromopyridine-2-carboximidamide: Similar structure but with the bromine and carboximidamide groups in different positions.

Uniqueness: 3-Bromopyridine-4-carboximidamide is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its bromine atom and carboximidamide group make it particularly useful in certain chemical reactions and biological studies.

Properties

IUPAC Name

3-bromopyridine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-5-3-10-2-1-4(5)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLVFXJWTRYUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.